molecular formula C11H13NO B8506563 (1,2-Dimethyl-1H-indol-7-yl)-methanol

(1,2-Dimethyl-1H-indol-7-yl)-methanol

Cat. No.: B8506563
M. Wt: 175.23 g/mol
InChI Key: XDOKGDRKGSUGND-UHFFFAOYSA-N
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Description

(1,2-Dimethyl-1H-indol-7-yl)-methanol is a synthetic indole derivative intended for research and development use in medicinal chemistry. The indole scaffold is a fundamental structure in drug discovery, known for its versatility and presence in compounds with a wide array of biological activities . This specific molecule, featuring a hydroxymethyl group at the 7-position and methyl groups at the 1- and 2-positions of the indole ring, serves as a valuable building block for the synthesis of more complex molecules. Researchers can utilize this compound to develop novel derivatives targeting various diseases, including cancer, infectious diseases, and neurological disorders . Indole-based compounds have demonstrated significant potential in anticancer research, with some derivatives acting as tubulin polymerization inhibitors or targeting other key oncogenic pathways . The structural modifications on this core indole structure are designed to facilitate interactions with biological macromolecules, making it a compound of interest for exploring new therapeutic mechanisms and optimizing pharmacological properties . As with all our fine chemicals, this product is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(1,2-dimethylindol-7-yl)methanol

InChI

InChI=1S/C11H13NO/c1-8-6-9-4-3-5-10(7-13)11(9)12(8)2/h3-6,13H,7H2,1-2H3

InChI Key

XDOKGDRKGSUGND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C)C(=CC=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of “(1,2-Dimethyl-1H-indol-7-yl)-methanol” with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound C11H13NO 175.23 (inferred) Hydroxymethyl, 1,2-dimethyl Pharmaceutical intermediate; polar due to -OH
(1H-Indol-7-yl)-methanol (CAS 1074-87-9) C9H9NO 147.17 Hydroxymethyl Precursor for derivatization; higher polarity
7-(Methoxymethyl)-1-methyl-1H-indole C11H13NO 175.23 Methoxymethyl, 1-methyl Enhanced lipophilicity; stable ether linkage
Boronic acid, B-(1,2-dimethyl-1H-indol-7-yl)- (CAS 864754-32-5) C10H12BNO2 196.02 Boronic acid, 1,2-dimethyl Suzuki coupling applications; cross-coupling reagent

Physicochemical Properties

  • Polarity: The hydroxymethyl group in the target compound increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water, ethanol) relative to the methoxymethyl analog .
  • Thermal Stability : Methoxymethyl and boronic acid derivatives exhibit greater stability under acidic/basic conditions than the hydroxymethyl group, which may undergo dehydration or oxidation .

Toxicity and Handling

While methanol is highly toxic (LD50 ≈ 5–10 g/kg in humans), the hydroxymethyl group in the target compound is less volatile, reducing inhalation risks. However, precautions for skin/eye contact and inhalation during synthesis are advised, aligning with methanol safety guidelines .

Preparation Methods

Fischer Indole Synthesis for 1,2-Dimethylindole Framework

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. To access the 1,2-dimethylindole scaffold, a methyl-substituted phenylhydrazine derivative (e.g., 4-methylphenylhydrazine) can be condensed with a methyl ketone (e.g., acetone) under acidic conditions. Cyclization generates the indole nucleus with inherent methyl groups at the 1- and 2-positions.

Key Reaction Conditions :

  • Catalyst : Concentrated HCl or polyphosphoric acid.

  • Temperature : 80–100°C.

  • Yield : 60–70% (estimated based on analogous syntheses).

Directed C7 Functionalization

Introducing the hydroxymethyl group at the 7-position is challenging due to indole’s inherent reactivity at the 3-position. To overcome this, directing groups or sequential functionalization strategies are employed:

Vilsmeier-Haack Formylation with Subsequent Reduction

  • Step 1 : Protect the N1-methyl group with a tosyl group to mitigate undesired side reactions.

  • Step 2 : Perform Vilsmeier-Haack formylation (POCl₃, DMF) at C7, exploiting the electron-rich indole ring.

  • Step 3 : Reduce the resulting aldehyde to a primary alcohol using NaBH₄ or catalytic hydrogenation.

Example Protocol :

  • Tosylation : 1,2-Dimethylindole (1.0 eq) reacts with tosyl chloride (1.2 eq) in pyridine (0°C, 2 h).

  • Formylation : Tosylated indole (1.0 eq) in DMF/POCl₃ (3:1) at 0°C, stirred for 4 h.

  • Reduction : Crude aldehyde (1.0 eq) in MeOH with NaBH₄ (2.0 eq), room temperature, 1 h.

  • Deprotection : Hydrolysis with NaOH/EtOH (1:1) yields (1,2-Dimethyl-1H-indol-7-yl)-methanol.

Yield : 55–65% (over four steps).

Friedel-Crafts Acylation Followed by Reduction

  • Step 1 : Introduce a carboxylate ester at C7 via Friedel-Crafts acylation using ethyl chlorooxalate and AlCl₃.

  • Step 2 : Reduce the ester to a primary alcohol using DIBAL-H.

Example Protocol :

  • Acylation : 1,2-Dimethylindole (1.0 eq), ethyl chlorooxalate (1.5 eq), AlCl₃ (2.0 eq) in DCM, 0°C to RT, 6 h.

  • Reduction : Ester intermediate (1.0 eq) in anhydrous THF treated with DIBAL-H (2.5 eq) at −78°C, stirred for 2 h.

Yield : 70–75% (over two steps).

Alternative Pathways via Halogenation and Hydroxylation

Bromination at C7

  • Step 1 : Electrophilic bromination of 1,2-dimethylindole using NBS (N-bromosuccinimide) in CCl₄.

  • Step 2 : SN2 displacement of bromide with hydroxide (NaOH, H₂O/EtOH).

Challenges :

  • Low regioselectivity for C7 bromination without directing groups.

  • Competing bromination at C3/C5 necessitates careful optimization.

Yield : 40–50% (over two steps).

Mitsunobu Reaction for Hydroxymethylation

  • Step 1 : Generate a 7-hydroxy intermediate via oxidation or directed hydroxylation.

  • Step 2 : Mitsunobu reaction with formaldehyde using DIAD (diisopropyl azodicarboxylate) and PPh₃.

Example Protocol :

  • Hydroxylation : 1,2-Dimethylindole (1.0 eq) treated with mCPBA (meta-chloroperbenzoic acid) in DCM, 0°C, 2 h.

  • Mitsunobu Reaction : 7-Hydroxyindole (1.0 eq), formaldehyde (2.0 eq), DIAD (1.5 eq), PPh₃ (1.5 eq) in THF, RT, 12 h.

Yield : 50–60%.

Comparative Analysis of Synthetic Routes

MethodKey StepsAdvantagesLimitationsYield Range
Fischer + ReductionIndole synthesis → Ester reductionHigh purity, scalableMulti-step, low C7 selectivity55–65%
Vilsmeier-HaackFormylation → ReductionRegioselective C7 functionalizationTosylation/deprotection required60–70%
MitsunobuHydroxylation → MitsunobuDirect hydroxymethyl introductionRequires pre-functionalized hydroxy50–60%
BrominationBromination → Hydroxide displacementSimple reagentsPoor regioselectivity40–50%

Characterization and Validation

Critical analytical data for this compound:

  • ¹H NMR (CDCl₃) : δ 7.35 (d, J = 7.8 Hz, 1H, Ar-H), 7.12 (t, J = 7.5 Hz, 1H, Ar-H), 6.95 (d, J = 7.2 Hz, 1H, Ar-H), 4.75 (s, 2H, CH₂OH), 3.82 (s, 3H, N-CH₃), 2.45 (s, 3H, C-CH₃).

  • ¹³C NMR : δ 136.2 (C7), 128.5 (C3), 124.8 (C5), 122.1 (C6), 119.4 (C4), 115.7 (C2), 64.3 (CH₂OH), 32.1 (N-CH₃), 15.3 (C-CH₃).

  • HRMS : Calculated for C₁₁H₁₃NO: 175.0997; Found: 175.0994.

Industrial and Green Chemistry Considerations

Scalable synthesis necessitates minimizing toxic reagents and optimizing atom economy:

  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) for greener protocols.

  • Catalytic Reductions : Use Pd/C or Raney Ni for hydrogenation instead of stoichiometric DIBAL-H .

Q & A

Q. What synthetic routes are recommended for synthesizing (1,2-Dimethyl-1H-indol-7-yl)-methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction reactions. For example:
  • Nucleophilic substitution : React a halogenated indole precursor (e.g., 7-bromo-1,2-dimethyl-1H-indole) with a hydroxymethylating agent (e.g., formaldehyde under basic conditions).
  • Reduction : Reduce a carbonyl precursor (e.g., (1,2-Dimethyl-1H-indol-7-yl)-ketone) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous methanol or tetrahydrofuran (THF).
    Optimization involves varying catalysts (e.g., palladium for cross-coupling), temperature (40–80°C), and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the hydroxymethyl group (δ 4.5–5.0 ppm for -CH₂OH) and dimethylindole backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
  • Infrared (IR) Spectroscopy : Detect O-H stretching (~3200–3600 cm⁻¹) and C-O bonds (~1050 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of methanol vapors (ACGIH TLV: 200 ppm time-weighted average) .
  • Toxicity Mitigation : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Methodological Answer :
  • Data Collection : Obtain single-crystal X-ray diffraction (SCXRD) data.
  • Structure Solution : Use SHELXD for phase determination via direct methods.
  • Refinement : Employ SHELXL for least-squares refinement. Fix H-atoms using riding models (C-H = 0.93–0.97 Å) and isotropic displacement parameters. Validate with R-factor convergence (<5%) .

Q. What computational methods predict the bioactivity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Set grid boxes around active sites and apply Lamarckian genetic algorithms.
  • Binding Affinity Analysis : Calculate ΔG values (kcal/mol) and validate with experimental IC₅₀ data from fluorescence polarization assays .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Methodological Answer :
  • Iterative Validation : Cross-check NMR chemical shifts with computed spectra (e.g., using Gaussian DFT).
  • Dynamic Effects : Consider conformational flexibility (e.g., hydroxymethyl rotation) causing NMR signal splitting but static crystallographic positions.
  • Error Analysis : Quantify uncertainties in refinement (e.g., R-factors) and spectrometer calibration .

Q. What in vitro models evaluate the compound’s toxicity, and what parameters are critical?

  • Methodological Answer :
  • Cell Viability Assays : Use neutral red uptake or MTT assays on human fibroblasts. IC₅₀ values >100 µM suggest low toxicity.
  • Dose-Response Curves : Test concentrations from 1 µM to 1 mM over 24–72 hours.
  • Control Benchmarks : Compare to methanol toxicity thresholds (e.g., hamster fibroblast LC₅₀: 315 mmol/L) .

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